BTX-7312

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H52ClF4N9O6 |

|---|---|

Molecular Weight |

926.4 g/mol |

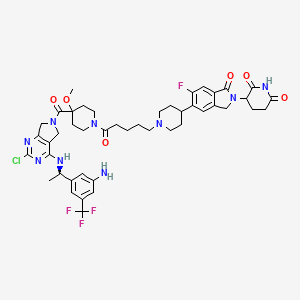

IUPAC Name |

3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C45H52ClF4N9O6/c1-25(27-17-29(45(48,49)50)20-30(51)18-27)52-39-33-23-58(24-35(33)53-43(46)55-39)42(64)44(65-2)10-15-57(16-11-44)38(61)5-3-4-12-56-13-8-26(9-14-56)31-19-28-22-59(41(63)32(28)21-34(31)47)36-6-7-37(60)54-40(36)62/h17-21,25-26,36H,3-16,22-24,51H2,1-2H3,(H,52,53,55)(H,54,60,62)/t25-,36?/m1/s1 |

InChI Key |

KUFRQLJFJNPGTO-NNHKGWTCSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of BTX-7312 in the Degradation of SOS1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX-7312 is a novel bifunctional degrader that specifically targets the Son of Sevenless Homolog 1 (SOS1) protein for degradation. As a key guanine nucleotide exchange factor (GEF) for RAS proteins, SOS1 is a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers. This compound leverages the cell's natural protein disposal machinery by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of SOS1. This targeted protein degradation leads to the inhibition of downstream signaling pathways, including the phosphorylation of ERK (pERK) and S6 (pS6), ultimately resulting in anti-proliferative effects in cancer cells harboring KRAS mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction: Targeting SOS1 in KRAS-Mutant Cancers

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] Mutated KRAS proteins are constitutively active, leading to uncontrolled cell growth, proliferation, and survival through the persistent activation of downstream effector pathways, most notably the MAPK/ERK pathway. SOS1 plays a crucial role in the activation of both wild-type and mutant RAS proteins by catalyzing the exchange of GDP for GTP.[1] Therefore, targeting SOS1 presents a promising therapeutic strategy to inhibit KRAS-driven tumorigenesis. This compound is a potent and specific degrader of SOS1, offering a novel therapeutic modality for cancers dependent on aberrant RAS signaling.[1][2]

Mechanism of Action of this compound

This compound is a bifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC), that simultaneously binds to both the target protein (SOS1) and an E3 ubiquitin ligase (cereblon).[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. The degradation of SOS1 effectively removes the protein from the cell, leading to a sustained inhibition of the RAS/MAPK signaling pathway.[2]

Figure 1: Mechanism of this compound-mediated SOS1 degradation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in degrading SOS1 and inhibiting downstream signaling and cell proliferation.

SOS1 Protein Degradation

The ability of this compound to induce the degradation of SOS1 was assessed in different cancer cell lines. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) were determined.

| Cell Line | Cancer Type | KRAS Mutation | This compound DC50 (nmol/L) | This compound Dmax (%) | Reference |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 0.5 | up to 96 | [2] |

| LoVo | Colorectal Cancer | G13D | 3.9 | up to 97 | [2] |

Inhibition of Downstream Signaling

The degradation of SOS1 by this compound leads to a reduction in the phosphorylation of key downstream effectors in the MAPK pathway, pERK and pS6.

| Cell Line | Downstream Marker | This compound IC50 (nmol/L) | Reference |

| MIA PaCa-2 | pERK | 1-32 (range) | [2] |

| MIA PaCa-2 | pS6 | 4-22 (range) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: MIA PaCa-2 (pancreatic cancer) and LoVo (colorectal cancer) cells are commonly used.[2][4][5]

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for SOS1 Degradation and Pathway Inhibition

This protocol is used to detect and quantify the levels of specific proteins.

-

Cell Lysis:

-

Cells are seeded in 6-well plates and treated with varying concentrations of this compound for the desired time (e.g., 24 hours).[2]

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are collected by scraping and centrifuged to pellet cell debris. The supernatant containing the protein is collected.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

-

Data Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Figure 2: Experimental workflow for Western Blotting.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and survival.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Cereblon and Proteasome Dependence Assays

These experiments confirm the mechanism of action of this compound.

-

Cereblon Dependence:

-

MIA PaCa-2 or LoVo cells are co-treated with this compound and an excess of a cereblon binding agent (e.g., CC-220).[2]

-

SOS1 protein levels are then assessed by Western blotting. A rescue of SOS1 degradation in the presence of the cereblon binder indicates that the activity of this compound is cereblon-dependent.

-

-

Proteasome Dependence:

-

Cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period before the addition of this compound.

-

SOS1 protein levels are analyzed by Western blotting. The inhibition of SOS1 degradation by the proteasome inhibitor confirms that the degradation is mediated by the proteasome.

-

Signaling Pathway Perturbation by this compound

The degradation of SOS1 by this compound disrupts the canonical RAS/MAPK signaling cascade.

Figure 3: Inhibition of the RAS/MAPK pathway by this compound.

Conclusion

This compound represents a promising therapeutic agent that induces the specific and efficient degradation of the SOS1 protein. Its mechanism of action, reliant on the recruitment of the E3 ligase cereblon and subsequent proteasomal degradation, leads to the potent inhibition of the oncogenic RAS/MAPK signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical framework for researchers and drug development professionals working on novel cancer therapeutics targeting the RAS pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.

References

- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of low-dose proton beam radiation efficiency in MIA PaCa-2 pancreatic cancer cell line vitality and H2AX formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad.com [bio-rad.com]

The Downstream Effects of BTX-7312 on pERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism and downstream cellular consequences of BTX-7312, a novel therapeutic agent. The focus of this document is to provide a comprehensive understanding of how this compound modulates the pivotal pERK signaling pathway. This guide offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in oncology.

Introduction to this compound and the MAPK/ERK Pathway

This compound is a cereblon-based, bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[2] Activated, GTP-bound KRAS initiates a cascade of downstream signaling events, most notably through the mitogen-activated protein kinase (MAPK) pathway. This pathway, often referred to as the RAS-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[3][4]

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth.[1][2] By targeting SOS1 for degradation, this compound effectively inhibits the activation of KRAS, thereby blocking the downstream signaling cascade that includes the phosphorylation of ERK (pERK).[1] This targeted degradation of SOS1 presents a promising therapeutic strategy for treating KRAS-mutant cancers.[1][2]

Mechanism of Action of this compound

This compound functions as a molecular glue, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of SOS1. The degradation of SOS1 reduces the cellular pool of this essential KRAS activator, leading to a decrease in the levels of GTP-bound RAS and, consequently, a reduction in the phosphorylation of downstream effectors such as MEK and ERK.[1]

The following diagram illustrates the mechanism of action of this compound in the context of the MAPK/ERK signaling pathway.

Caption: Mechanism of this compound-mediated SOS1 degradation and subsequent inhibition of the MAPK/ERK pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been evaluated in various KRAS-mutant cancer cell lines. The following tables summarize the key quantitative data regarding its activity.

Table 1: Anti-proliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |

| EBC-1 | Lung Cancer | G12C | >1000 | 250 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 480 | 120 |

| H358 | Lung Cancer | G12C | 800 | 150 |

Data extracted from studies on bifunctional SOS1 degraders, including this compound.

Table 2: SOS1 Degradation and Downstream Signaling Inhibition by this compound

| Cell Line | This compound Conc. (nM) | SOS1 Degradation (%) | pERK Inhibition (%) | pS6 Inhibition (%) |

| MIA PaCa-2 | 200 | >90 | Significant | Significant |

| LoVo | 200 | >90 | Significant | Significant |

Data represents the observed effects at a 24-hour time point. "Significant" indicates a visually substantial reduction in the respective protein levels as determined by immunoblotting.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the downstream effects of this compound on pERK signaling.

Western Blotting for pERK and Total ERK

This protocol is for the detection of phosphorylated ERK (pERK) and total ERK in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pERK1/2, Mouse anti-total ERK1/2

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape them off the plate.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Denature protein samples by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

If necessary, strip the membrane using a mild stripping buffer.

-

Wash the membrane thoroughly and re-block.

-

Incubate with the primary antibody against total ERK, followed by the appropriate secondary antibody and detection as described above.

-

3D Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This protocol measures cell viability in a 3D culture model by quantifying ATP levels.[2][5][6]

Materials:

-

Opaque-walled 96-well plates suitable for luminescence readings

-

3D cell culture matrix (e.g., Matrigel)

-

CellTiter-Glo® 3D Reagent

-

Luminometer

Procedure:

-

Spheroid Formation:

-

Seed cells in a 3D culture matrix in opaque-walled 96-well plates.

-

Allow spheroids to form over several days according to the specific cell line requirements.

-

-

Compound Treatment:

-

Treat the spheroids with a serial dilution of this compound.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.[2]

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[6]

-

Place the plate on a shaker for 5 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflow

The following diagram outlines a typical experimental workflow for investigating the downstream effects of this compound.

Caption: A logical workflow for assessing the impact of this compound on cell viability and pERK signaling.

Conclusion

This compound represents a targeted therapeutic approach that effectively downregulates the MAPK/ERK signaling pathway by inducing the degradation of SOS1. The data presented in this guide demonstrates its ability to reduce pERK levels and inhibit the proliferation of KRAS-mutant cancer cells. The detailed protocols and workflows provided herein offer a framework for researchers to further investigate the downstream effects of this compound and other SOS1-targeting compounds, ultimately contributing to the development of novel cancer therapies.

References

BTX-7312: A Novel SOS1 Degrader for the Treatment of KRAS G12C Tumors

An In-depth Technical Guide

Abstract

Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, with the G12C mutation being a key therapeutic target. While direct KRAS G12C inhibitors have shown clinical activity, challenges such as acquired resistance necessitate the exploration of alternative therapeutic strategies. This technical guide details the preclinical data and mechanism of action of BTX-7312, a novel, potent, and selective cereblon-based SOS1 bifunctional degrader. This compound induces the degradation of Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for KRAS, thereby inhibiting downstream MAPK pathway signaling and demonstrating antiproliferative activity in KRAS-mutant cancer cells. This document provides a comprehensive overview of the available preclinical data for this compound and its closely related analog, BTX-6654, for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling, and its mutations are driving events in numerous malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, present in a substantial subset of these tumors, has been a focus of intense drug development efforts, leading to the approval of targeted inhibitors. However, the emergence of resistance, often through reactivation of the MAPK pathway, underscores the need for novel therapeutic approaches that can provide durable responses.

Targeting upstream regulators of KRAS presents a promising strategy to overcome these limitations. SOS1 is a key GEF that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By promoting the degradation of SOS1, the cellular machinery responsible for KRAS activation can be effectively dismantled. This compound is a molecular glue that acts as a bifunctional degrader, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN) for subsequent proteasomal degradation.[1][2][3] This leads to a reduction in downstream signaling markers such as phosphorylated ERK (pERK) and phosphorylated S6 (pS6), ultimately inhibiting the proliferation of cancer cells harboring various KRAS mutations.[1][2][3]

Mechanism of Action

This compound is a bifunctional molecule designed to induce the degradation of SOS1. One end of the molecule binds to the catalytic pocket of SOS1, while the other end recruits the E3 ubiquitin ligase cereblon. This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS activation cycle, leading to a decrease in the levels of active, GTP-bound KRAS and subsequent inhibition of the downstream MAPK signaling pathway.

Caption: Mechanism of action of this compound.

Preclinical Data

The preclinical activity of this compound and its analog BTX-6654 has been evaluated in a panel of KRAS-mutant cancer cell lines.

In Vitro Antiproliferative Activity

This compound and BTX-6654 have demonstrated potent antiproliferative activity in various cancer cell lines harboring KRAS mutations. The half-maximal inhibitory concentrations (IC50) were determined in both 2D (adherent) and 3D (anchorage-independent) cell culture conditions.

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) (2D) | This compound IC50 (nM) (3D) | BTX-6654 IC50 (nM) (2D) | BTX-6654 IC50 (nM) (3D) |

| EBC-1 | Lung | KRAS G12C | 2 | 1 | 8 | 1 |

| MIA PaCa-2 | Pancreatic | KRAS G12C | 33 | 1 | 14 | 1 |

| H358 | Lung | KRAS G12C | 24 | 2 | 43 | 8 |

Table 1: Antiproliferative Activity of this compound and BTX-6654 in KRAS-Mutant Cancer Cell Lines. [1]

SOS1 Degradation and Downstream Signaling Inhibition

This compound and BTX-6654 induce potent and rapid degradation of SOS1 in KRAS-mutant cell lines. This leads to a corresponding decrease in the phosphorylation of downstream effectors ERK and S6.

| Cell Line | Compound | DC50 (nM) for SOS1 Degradation | IC50 (nM) for pERK Inhibition | IC50 (nM) for pS6 Inhibition |

| MIA PaCa-2 | This compound | 0.5 | 0.7 | 4 |

| MIA PaCa-2 | BTX-6654 | 2.4 | 1 | 5 |

| LoVo | This compound | 3.9 | ND | ND |

| LoVo | BTX-6654 | 10.1 | ND | ND |

Table 2: SOS1 Degradation and Downstream Signaling Inhibition by this compound and BTX-6654. [1] (ND = Not Determined)

In Vivo Efficacy in Xenograft Models

The in vivo efficacy of the SOS1 degrader BTX-6654 has been evaluated in KRAS G12C xenograft models. BTX-6654 demonstrated dose-dependent tumor growth inhibition. While specific in vivo efficacy data for this compound is not yet publicly available, the data for the closely related BTX-6654 provides a strong preclinical proof-of-concept.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| H358 (KRAS G12C) | BTX-6654 (10 mg/kg) | IP, BID | Significant |

| H358 (KRAS G12C) | BTX-6654 (30 mg/kg) | IP, BID | More pronounced |

| MIA PaCa-2 (KRAS G12C) | BTX-6654 (30 mg/kg) | IP, BID | Significant |

Table 3: In Vivo Efficacy of BTX-6654 in KRAS G12C Xenograft Models. [1] (Specific TGI percentages were not provided in the source material, but significant dose-dependent inhibition was reported).

Furthermore, BTX-6654 has shown synergistic effects when combined with KRAS G12C inhibitors and MEK inhibitors in xenograft models, suggesting potential for combination therapies.[1]

Experimental Protocols

Detailed experimental protocols for the studies cited are based on standard molecular and cellular biology techniques.

Cell Viability Assay

Caption: Workflow for cell viability assay.

-

Cell Seeding: KRAS-mutant cancer cell lines (e.g., EBC-1, MIA PaCa-2, H358) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound or BTX-6654.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® 3D (Promega), which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 values.

Western Blotting for SOS1 Degradation and Signaling Inhibition

Caption: Workflow for Western blot analysis.

-

Cell Treatment and Lysis: Cells are treated with the indicated concentrations of this compound or BTX-6654 for a specified time (e.g., 24 hours). Cells are then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for SOS1, pERK, total ERK, pS6, and total S6. Following washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The signal is detected using a chemiluminescence substrate, and band intensities are quantified to determine the extent of protein degradation or phosphorylation inhibition.

Xenograft Tumor Model

Caption: Workflow for xenograft tumor model studies.

-

Cell Implantation: Human cancer cells with a KRAS G12C mutation (e.g., H358 or MIA PaCa-2) are implanted subcutaneously into immunodeficient mice.

-

Tumor Growth and Randomization: Tumor growth is monitored, and once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: Mice are treated with vehicle or BTX-6654 via a specified route (e.g., intraperitoneal) and schedule (e.g., twice daily).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting for SOS1 and pERK) and calculation of tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic agent for the treatment of KRAS G12C-mutant tumors. Its novel mechanism of action, involving the targeted degradation of SOS1, offers a distinct advantage over direct KRAS inhibition by targeting a critical upstream activator of the RAS/MAPK pathway. The preclinical data for this compound and its analog BTX-6654 demonstrate potent in vitro antiproliferative activity, on-target SOS1 degradation, and downstream signaling inhibition. Furthermore, the in vivo efficacy and synergistic potential of BTX-6654 in xenograft models provide a strong rationale for the continued development of this class of molecules. Further investigation into the clinical activity and safety profile of this compound is warranted to fully elucidate its therapeutic potential in patients with KRAS G12C-driven malignancies.

References

- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bifunctional Degrader Properties of BTX-7312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BTX-7312, a novel bifunctional degrader targeting Son of Sevenless homolog 1 (SOS1). By recruiting the E3 ubiquitin ligase cereblon (CRBN), this compound orchestrates the targeted degradation of SOS1, a key guanine nucleotide exchange factor for KRAS, thereby inhibiting downstream signaling pathways implicated in various cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that acts as a molecular glue between SOS1 and the E3 ubiquitin ligase cereblon.[1][2][3] This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 effectively blocks the reloading of KRAS with GTP, a critical step in the activation of the RAS-RAF-MEK-ERK signaling cascade.[4][5] Consequently, this compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring various KRAS mutations.[6][7]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and potency data for this compound and its related compound, BTX-6654.

| Compound | Cell Line | Assay Condition | DC₅₀ (nmol/L) | Dₘₐₓ (%) | Reference |

| This compound | MIA PaCa-2 | 24 hours | 0.5 | >90 | [6] |

| BTX-6654 | MIA PaCa-2 | 24 hours | 2.4 | ~96 | [6] |

| Caption: SOS1 Degradation Potency and Efficacy. |

| Compound | Cell Line | Assay Condition | IC₅₀ (nmol/L) | Reference |

| This compound | EBC-1 | 2D | >1000 | [6] |

| 3D | 104 | [6] | ||

| MIA PaCa-2 | 2D | >1000 | [6] | |

| 3D | 33 | [6] | ||

| H358 | 2D | >1000 | [6] | |

| 3D | 116 | [6] | ||

| BTX-6654 | EBC-1 | 2D | >1000 | [6] |

| 3D | 11 | [6] | ||

| MIA PaCa-2 | 2D | 321 | [6] | |

| 3D | 12 | [6] | ||

| H358 | 2D | 152 | [6] | |

| 3D | 13 | [6] | ||

| Caption: Anti-proliferative Activity in Cancer Cell Lines. |

| Compound | Cell Line | Downstream Marker | Relative IC₅₀ (nmol/L) | Reference |

| This compound | MIA PaCa-2 | pERK | Low Nanomolar | [6] |

| pS6 | Low Nanomolar | [6] | ||

| BTX-6654 | MIA PaCa-2 | pERK | Low Nanomolar | [6] |

| pS6 | Low Nanomolar | [6] | ||

| Caption: Inhibition of Downstream Signaling. |

Signaling Pathway and Mechanism of Action Diagrams

Caption: this compound mechanism of action.

Caption: Inhibition of RAS signaling by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Immunoblot Analysis for SOS1 Degradation

-

Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, LoVo) are seeded in appropriate culture plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, BTX-6654, or control compounds for a specified duration (e.g., 24 hours).

-

Cell Lysis: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for SOS1, SOS2, pERK, pS6, and a loading control (e.g., actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[6]

Cereblon-SOS1 Ternary Complex Formation Assay (AlphaScreen)

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen technology is utilized to detect the formation of the ternary complex between cereblon, the bifunctional degrader, and SOS1.

-

Reagents: Biotinylated SOS1 protein, GST-tagged DDB1-CRBN complex, streptavidin-coated donor beads, and anti-GST acceptor beads are used.

-

Assay Procedure: The compounds (this compound, BTX-6654, etc.) are incubated with the biotinylated SOS1 and GST-DDB1-CRBN proteins. Subsequently, the donor and acceptor beads are added.

-

Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the amount of ternary complex formed.[6]

Cell Viability and Proliferation Assays (2D and 3D)

-

2D (Adherent) Conditions:

-

Cells are seeded in 96-well plates and treated with a dose range of the compounds.

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

3D (Anchorage-Independent/Spheroid) Conditions:

-

Cells are seeded in ultra-low attachment plates to promote spheroid formation.

-

Spheroids are treated with the compounds.

-

Cell viability is measured using a 3D-compatible assay, such as CellTiter-Glo® 3D, which has enhanced lytic capacity for spheroids.

-

-

Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.[6]

CRISPR-Cas9 Knockout Generation

-

Purpose: To generate knockout cell lines for cereblon, SOS1, and SOS2 to confirm the on-target mechanism of action of the degraders.

-

Methodology:

-

Target-specific CRISPR RNAs (crRNAs) are designed and annealed to trans-activating crRNA (tracrRNA) to form guide RNAs (gRNAs).

-

Ribonucleoprotein (RNP) complexes are assembled by mixing the gRNAs with Cas9 nuclease.

-

The RNP complexes are delivered to the target cells (e.g., via electroporation).

-

Single-cell clones are isolated, and successful knockout is confirmed by immunoblotting and sequencing.[6]

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound.

This guide provides a comprehensive overview of the bifunctional degrader properties of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation and oncology. The presented data and methodologies underscore the potential of this compound as a therapeutic agent for KRAS-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Glues | DC Chemicals [dcchemicals.com]

- 3. BTX-7312_TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. biotheryx.com [biotheryx.com]

- 6. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Impact of BTX-7312 on RAS Pathway Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of BTX-7312 on the RAS signaling pathway. This compound is a novel, potent, and specific bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for KRAS. By co-opting the E3 ubiquitin ligase Cereblon (CRBN), this compound targets SOS1 for proteasomal degradation, leading to the inhibition of downstream RAS signaling and offering a promising therapeutic strategy for KRAS-mutant cancers. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in preclinical studies.

Table 1: In Vitro Degradation of SOS1 by this compound

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | SOS1 Degradation (%) |

| MIA PaCa-2 | 0.2 | 6 | >85% |

| LoVo | 0.2 | 6 | >85% |

Data extracted from immunoblot analysis in Begovich K, et al. Mol Cancer Ther. 2024.

Table 2: Effect of this compound on Downstream RAS Pathway Signaling

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | pERK Reduction (%) | pS6 Reduction (%) |

| LoVo | 0.2 | 6 | Significant | Significant |

Data extracted from immunoblot analysis in Begovich K, et al. Mol Cancer Ther. 2024.

Table 3: Antiproliferative Activity of this compound in KRAS-Mutant Cell Lines

| Cell Line | KRAS Mutation | Antiproliferative Activity |

| Multiple KRAS-mutant cell lines | Various | Demonstrated |

As described in Begovich K, et al. Mol Cancer Ther. 2024.

Signaling Pathway and Mechanism of Action

This compound is a bifunctional molecule that includes a ligand for SOS1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker. This design facilitates the formation of a ternary complex between SOS1, this compound, and CRBN. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Exploratory Research on BTX-7312 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory research on BTX-7312, a novel SOS1 degrader, in pancreatic cancer models. This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the methodologies cited.

Introduction to this compound and its Rationale in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases. Mutated KRAS is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK pathway. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP. Therefore, targeting SOS1 presents a compelling therapeutic strategy for KRAS-driven cancers like pancreatic cancer.

This compound is a cereblon-based bifunctional degrader of SOS1. It acts as a "molecular glue" to bring SOS1 into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. By degrading SOS1, this compound aims to reduce the levels of active, GTP-bound KRAS, thereby inhibiting downstream signaling and suppressing tumor growth.

Mechanism of Action of this compound

This compound's mechanism of action involves the targeted degradation of the SOS1 protein. As a bifunctional degrader, it possesses two key domains: one that binds to SOS1 and another that recruits the E3 ubiquitin ligase, cereblon (CRBN). This induced proximity leads to the polyubiquitination of SOS1, marking it for degradation by the proteasome. The subsequent reduction in SOS1 protein levels disrupts the KRAS activation cycle, leading to decreased levels of phosphorylated ERK (pERK) and phosphorylated S6 (pS6), which are key downstream effectors of the MAPK and PI3K/AKT/mTOR pathways, respectively. This ultimately results in the inhibition of cancer cell proliferation.

Quantitative Data on this compound in Pancreatic Cancer Cell Models

This compound has demonstrated potent anti-proliferative activity in the KRAS-mutant pancreatic cancer cell line MIA PaCa-2. The following tables summarize the half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays.

Table 1: Anti-proliferative Activity of this compound in MIA PaCa-2 Pancreatic Cancer Cells

| Assay Type | Condition | IC50 (µM) |

| 2D Cell Viability | Adherent | 0.03 |

| 3D Cell Viability | Anchorage-independent | 0.01 |

Data extracted from a figure caption in a ResearchGate article referencing the publication "Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth".

Table 2: Impact of SOS1 and Cereblon Knockout on this compound Activity in MIA PaCa-2 Cells (3D Viability)

| Cell Line | Genotype | This compound IC50 (µM) |

| MIA PaCa-2 | Parental | 0.01 |

| MIA PaCa-2 | SOS1 KO | >10 |

| MIA PaCa-2 | SOS2 KO | 0.01 |

| H358 | Parental | 0.003 |

| H358 | Cereblon KO | >10 |

H358 is a non-pancreatic cancer cell line included to demonstrate cereblon dependency. Data extracted from the same source as Table 1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures and information inferred from the supplementary materials of the reference publication.

Cell Culture

-

Cell Line: MIA PaCa-2 (human pancreatic carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2D Cell Viability Assay

-

Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.

-

Incubation: Plates were incubated for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Data Analysis: IC50 values were calculated using a non-linear regression model in GraphPad Prism.

3D Cell Viability (Anchorage-Independent Growth) Assay

-

Plate Coating: 96-well plates were coated with Poly-HEMA to prevent cell attachment.

-

Cell Seeding: MIA PaCa-2 cells were suspended in DMEM containing 0.3% low-melting-point agarose and seeded on top of a base layer of 0.6% agarose in DMEM.

-

Compound Treatment: this compound was added to the top layer of the agarose.

-

Incubation: Plates were incubated for 14-21 days, with fresh media and compound added every 3-4 days.

-

Colony Staining: Colonies were stained with 0.005% Crystal Violet.

-

Quantification: The number and size of colonies were quantified using an automated colony counter or imaging software.

-

Data Analysis: IC50 values were determined by plotting the percentage of colony formation inhibition against the drug concentration.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with this compound for the desired time points and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against SOS1, pERK, pS6, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in pancreatic cancer models.

In Vivo Studies in Pancreatic Cancer Models

As of the latest available information, specific in vivo efficacy data for this compound in pancreatic cancer xenograft models has not been publicly disclosed. However, a related SOS1 degrader from the same chemical series, BTX-6654, has demonstrated dose-dependent SOS1 degradation and tumor growth inhibition in KRAS G12C xenograft models. These findings provide a strong rationale for the potential in vivo efficacy of this compound in pancreatic cancer models. Future studies will be required to directly assess the in vivo anti-tumor activity of this compound in this setting.

Conclusion and Future Directions

The preclinical data available for this compound demonstrates its potent and specific activity against KRAS-mutant pancreatic cancer cells in vitro. Its mechanism of action, involving the targeted degradation of SOS1, offers a promising therapeutic strategy to inhibit the KRAS signaling pathway, a key driver of pancreatic cancer. The low nanomolar IC50 values in both 2D and 3D cell culture models highlight its significant anti-proliferative effects.

Future research should focus on evaluating the in vivo efficacy of this compound in orthotopic and patient-derived xenograft (PDX) models of pancreatic cancer to assess its anti-tumor activity, pharmacokinetic properties, and safety profile. Furthermore, combination studies with other targeted agents or standard-of-care chemotherapy could reveal synergistic effects and provide a basis for future clinical development. The continued exploration of this compound and other SOS1 degraders holds significant promise for the development of novel and effective treatments for patients with pancreatic cancer.

Methodological & Application

Application Notes and Protocols for BTX-7312 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-7312 is a novel cereblon-based bifunctional degrader of Son of Sevenless 1 (SOS1) and acts as a molecular glue.[1][2] This compound has demonstrated antiproliferative activity in various cancer cell lines harboring KRAS mutations by reducing downstream signaling markers such as phosphorylated ERK (pERK) and pS6.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a common luminescence-based assay.

Principle

The recommended protocol utilizes a luminescent cell viability assay, which determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of live cells. A decrease in ATP levels following treatment with this compound indicates a reduction in cell viability.

Data Presentation

The quantitative data from the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

Table 1: Hypothetical IC50 Values of this compound in KRAS-Mutated Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) |

| MIA PaCa-2 | G12C | 50 |

| HCT116 | G13D | 150 |

| A549 | G12S | 300 |

| SW620 | G12V | 120 |

Note: The values presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Materials and Reagents

-

This compound (store as a stock solution in DMSO at -20°C or -80°C)[1]

-

KRAS-mutated cancer cell lines (e.g., MIA PaCa-2, HCT116, A549, SW620)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well clear-bottom white plates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Luminometer

Cell Culture

-

Culture the selected KRAS-mutated cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well clear-bottom white plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Luminescent Assay:

-

Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.

-

Add 100 µL of the assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the cell viability against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Visualization

Experimental Workflow

Caption: Experimental workflow for the this compound in vitro cell viability assay.

This compound Signaling Pathway

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.

References

Standard Operating Procedure for BTX-7312 in Cell Culture

Application Note

BTX-7312 is a potent and selective cereblon-based SOS1 (Son of Sevenless homolog 1) bifunctional degrader. As a molecular glue, it induces the degradation of SOS1, a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS. By targeting SOS1 for degradation, this compound effectively inhibits the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancers with KRAS mutations. This mechanism of action leads to significant antiproliferative activity in a variety of cancer cell lines harboring KRAS mutations, making this compound a promising therapeutic agent for KRAS-driven malignancies.[1][2]

This document provides a standard operating procedure for the handling and application of this compound in a cell culture setting. It is intended for researchers, scientists, and drug development professionals.

Data Presentation

The antiproliferative activity of this compound has been evaluated in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| GP2D | Colon | G12D (Het) | >2500 |

| LS513 | Colon | G12D (Het) | >2500 |

| A427 | Colon | G12D (Het) | >2500 |

| AGS | Stomach | G12D (Het) | >2500 |

Data from supplementary materials of a study on SOS1 degraders.[3]

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution:

-

This compound is typically supplied as a solid. To prepare a stock solution, dissolve in an appropriate solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Cell Culture Media and Reagents:

-

Use the appropriate complete growth medium for the specific cell line being cultured (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.

-

All cell culture work should be performed in a sterile environment using aseptic techniques in a biological safety cabinet.

Cell Viability Assay

This protocol is a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar viability reagent

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete growth medium.

-

Count the cells and adjust the concentration to the desired density (e.g., 2,000 - 5,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blot Analysis of SOS1 Degradation and Pathway Inhibition

This protocol describes how to assess the degradation of SOS1 and the inhibition of downstream signaling molecules pERK and pS6.

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-SOS1, anti-pERK, anti-ERK, anti-pS6, anti-S6, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound induces the degradation of SOS1 via the proteasome.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's cellular effects.

References

- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Item - Supplementary Table S5 from Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - American Association for Cancer Research - Figshare [aacr.figshare.com]

Preparation of BTX-7312 Stock Solution in DMSO: An Application Note

For research, scientific, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BTX-7312 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for experimental use.

Introduction

This compound is a cereblon-based SOS1 bifunctional degrader and a molecular glue. It is a valuable tool in research, particularly in studies involving KRAS-mutated cells, where it has been shown to reduce downstream signaling markers such as pERK and pS6, and exhibit antiproliferative activity.[1][2] Accurate and consistent preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results. DMSO is a common solvent for such small molecules due to its high solubilizing capacity.[3]

Physicochemical Properties and Storage Recommendations

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 926.40 g/mol |

| Appearance | Solid, White to off-white powder |

| Solubility in DMSO | 100 mg/mL (107.94 mM) |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution in DMSO) | -80°C for up to 6 months, or -20°C for up to 1 month |

Data sourced from MedchemExpress.[1]

Materials and Equipment

3.1 Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

3.2 Equipment:

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Ultrasonic bath (optional, but recommended)[1]

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

4.1 Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 926.40 g/mol / 1000 = 9.264 mg

4.2 Step-by-Step Procedure:

-

Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily accessible. Wear appropriate PPE.

-

Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 9.264 mg for 1 mL of a 10 mM solution) using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder. It is crucial to use a new or properly stored bottle of DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[1]

-

Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its targeted signaling pathway.

Caption: Experimental workflow for this compound stock solution preparation.

Caption: Simplified signaling pathway targeted by this compound.

Guidelines for Use in Cell Culture

When using the this compound stock solution in cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity.

-

Serial Dilutions: Perform initial serial dilutions of the stock solution in DMSO before adding to the aqueous cell culture medium. This helps to prevent the compound from precipitating out of solution.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be less than 0.5%, with a vehicle control (medium with the same final concentration of DMSO) included in all experiments.[4]

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.[6]

-

In case of a spill, evacuate the area and clean it up using absorbent material, then wash the area with detergent and water.[7]

-

Dispose of all waste materials in accordance with local, state, and federal regulations.[6]

By following these detailed application notes and protocols, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols: Detection of pERK Changes Following BTX-7312 Treatment by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BTX-7312 is a novel cereblon-based SOS1 bifunctional degrader. Its mechanism of action involves the degradation of Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for RAS proteins. This degradation leads to the suppression of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. A key downstream effector in this pathway is the extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (pERK) is a critical activation step that promotes cell proliferation, differentiation, and survival. Therefore, monitoring changes in pERK levels is a reliable method for assessing the biological activity of this compound. This document provides a detailed protocol for detecting changes in pERK levels in response to this compound treatment using Western blotting.

This compound has been shown to reduce downstream signaling markers, including pERK and pS6, and exhibits antiproliferative activity in various KRAS-mutated cells[1][2]. Western blotting is a widely used technique for the detection of ERK1/2 phosphorylation due to its simplicity and the availability of high-quality commercial antibodies[3].

Signaling Pathway Overview:

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a variety of cellular processes. Upon activation by upstream signals, SOS1 facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates and activates ERK (ERK1/2 or p44/42 MAPK)[3]. Activated, phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and survival. This compound, by degrading SOS1, is expected to inhibit this cascade, resulting in a decrease in pERK levels.

Caption: ERK Signaling Pathway and this compound Mechanism.

Experimental Protocol: Western Blot for pERK and Total ERK

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated ERK (pERK) and total ERK.

1. Cell Culture and Treatment:

-

Seed the cells of interest (e.g., KRAS-mutated cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 4-12 hours prior to treatment to minimize basal ERK phosphorylation[3].

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Lysate Preparation:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[4].

-

Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well[4].

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube[4].

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally[4].

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris[4].

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Normalize all samples to the same protein concentration with lysis buffer[4].

3. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes[4].

-

Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). Include a protein ladder to determine molecular weights[4].

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom[4].

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[4].

4. Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[4].

-

Primary Antibody Incubation (pERK): Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[3][4].

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation[4].

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].

-

Detection: Add an ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system[4].

5. Stripping and Re-probing for Total ERK:

-

To ensure equal protein loading, the same membrane can be stripped of the pERK antibodies and re-probed for total ERK[3][4].

-

Incubate the membrane in a stripping buffer (e.g., a buffer containing glycine, SDS, and Tween 20, with a pH of 2.2) for 15-30 minutes at room temperature[3].

-

Wash the membrane thoroughly with TBST (three times for 5-10 minutes each)[3].

-

Re-block the membrane with 5% BSA in TBST for 1 hour at room temperature[3].

-

Incubate the membrane with an anti-total ERK1/2 antibody (dilution as per manufacturer's recommendation) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

Experimental Workflow Diagram:

Caption: Western Blot Experimental Workflow.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the pERK band should be normalized to the intensity of the total ERK band for each sample[4]. This ratio is then compared across the different treatment conditions. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged[4].

Table 1: Densitometry Analysis of pERK and Total ERK Levels Following this compound Treatment

| This compound Concentration (nM) | pERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized pERK/Total ERK Ratio | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 1.00 |

| 10 | 0.82 | 1.01 | 0.81 | 0.83 |

| 50 | 0.55 | 0.99 | 0.56 | 0.57 |

| 100 | 0.28 | 1.03 | 0.27 | 0.28 |

| 500 | 0.11 | 1.00 | 0.11 | 0.11 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.

This application note provides a comprehensive protocol for the detection of pERK and total ERK by Western blot to assess the activity of this compound. The provided workflow and data analysis framework will enable researchers to effectively quantify the dose-dependent effects of this compound on the ERK signaling pathway. The expected outcome is a reduction in the ratio of pERK to total ERK with increasing concentrations of this compound, confirming its mechanism of action as an inhibitor of the upstream SOS1-mediated signaling cascade.

References

Application Notes and Protocols for BTX-7312 in Co-immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-7312 is a potent and specific molecular glue that induces the degradation of Son of Sevenless homolog 1 (SOS1).[1][2] As a bifunctional molecule, this compound facilitates the formation of a ternary complex between SOS1 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of SOS1. Given that SOS1 is a critical guanine nucleotide exchange factor (GEF) for KRAS, its degradation by this compound leads to the suppression of the MAPK/ERK signaling pathway, evidenced by reduced levels of phosphorylated ERK (pERK) and phosphorylated S6 ribosomal protein (pS6).[1][2] This makes this compound a valuable tool for studying KRAS signaling and a potential therapeutic agent in KRAS-mutant cancers.

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate the formation of the SOS1-BTX-7312-CRBN ternary complex, a key step in its mechanism of action. This document provides a detailed protocol for utilizing this compound in Co-IP assays to probe this interaction.

Data Presentation

The following table summarizes the available quantitative data for this compound. Researchers should note that optimal concentrations for specific cell lines and experimental conditions may require empirical determination.

| Parameter | Cell Line | Value | Reference |

| IC50 (3D Cell Viability) | EBC-1 | 0.03 µM | [3] |

| IC50 (3D Cell Viability) | MIA PaCa-2 | 0.02 µM | [3] |

| IC50 (3D Cell Viability) | H358 | 0.01 µM | [3] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway. This compound acts as a molecular glue, bringing together SOS1 and the E3 ligase component Cereblon (CRBN). This induced proximity leads to the ubiquitination and proteasomal degradation of SOS1, thereby preventing the activation of KRAS and inhibiting downstream signaling through the RAF-MEK-ERK pathway.

Caption: this compound mediated degradation of SOS1 and inhibition of the KRAS pathway.

Experimental Protocols

This section provides a detailed methodology for a co-immunoprecipitation experiment to detect the this compound-induced ternary complex of SOS1 and Cereblon.

Experimental Workflow

The following diagram outlines the key steps of the co-immunoprecipitation protocol.

References

Application Notes and Protocols for BTX-7312 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-7312 is a potent, second-generation, cereblon-based bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1). As a molecular glue, this compound induces the proximity of SOS1 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. By targeting SOS1, a key guanine nucleotide exchange factor (GEF) for RAS proteins, this compound effectively inhibits the activation of KRAS, a critical oncogene implicated in numerous cancers. This mechanism makes this compound a promising therapeutic agent for tumors harboring various KRAS mutations. These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for the in vivo use of this compound based on available preclinical data.

Mechanism of Action and Signaling Pathway